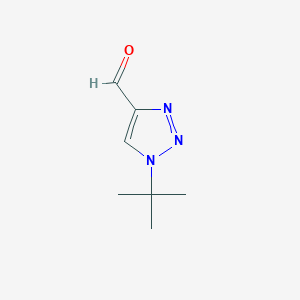
1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic aldehydes with tert-butyl groups is described in the literature. For instance, the synthesis of fused heterocyclic aldehydes with a carbazole structural motif linked to phenothiazines has been achieved, as reported in the synthesis of compounds such as 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-butyl-10H-phenothiazine-3-carbaldehyde . Although the core structure differs from "1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde," the presence of tert-butyl groups and the formation of aldehydes are relevant to the synthesis analysis of the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups has been examined using computational techniques such as density functional theory (DFT). For example, the optimized structure, bonding aspects, and vibrational frequencies of tert-butyl-containing compounds have been studied, providing insights into the molecular structure that could be expected for "this compound" . The use of DFT and other spectroscopic methods like FTIR, NMR, and X-ray diffraction in these studies helps in understanding the molecular conformation and stability of such compounds.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl-containing triazoles has been explored through various reactions. For instance, the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole has been studied, leading to the selective synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole . This suggests that "this compound" could also undergo similar reactions, and its reactivity could be influenced by the presence of the tert-butyl group and the aldehyde functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing compounds have been investigated, including their potential for forming NLO crystals and their antitumor activity . The polarizabilities, hyperpolarizabilities, and dipole moments of such compounds have been calculated, which are important for understanding their physical properties and potential applications . The antitumor activity of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been evaluated, indicating that "this compound" might also exhibit biological activity .
Applications De Recherche Scientifique
Applications in Drug Development
Triazole derivatives, including those related to 1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde, have been the focus of extensive research due to their broad spectrum of biological activities. They have been investigated for their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral agents, and their activity against several neglected diseases. The triazole core is a significant component in drug design, contributing to the development of new chemical entities and pharmaceuticals. The preparation of triazole derivatives emphasizes the need for new, more efficient preparations considering green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Material Science and Corrosion Inhibition
In the realm of material science, 1,2,3-triazole derivatives, including those related to this compound, have been identified as effective corrosion inhibitors for metals and alloys in aggressive media. The 1,2,3-triazole ring's stability and ability to engage in various interactions make these compounds suitable for this application. Their efficiency as corrosion inhibitors has been evaluated through electrochemical impedance spectroscopy, demonstrating their potential in protecting metals against corrosion in different acidic media (Hrimla et al., 2021).
Synthetic Applications
The synthetic versatility of 1,2,3-triazole derivatives is notable, with various synthetic routes being explored for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The click chemistry approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, has emerged as a pivotal method for constructing these compounds. This methodology is celebrated for its simplicity, high selectivity, and ability to generate compounds with a broad spectrum of biological activities. The exploration of copper and non-copper catalysts, different solvents, and substrates has enriched the synthetic chemist's toolkit, offering pathways to new biologically active 1,2,3-triazoles (Kaushik et al., 2019).
Safety and Hazards
The safety information for “1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde” indicates that it is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
1-tert-butyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAJZZHMXMIDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129027-65-2 |
Source


|
| Record name | 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


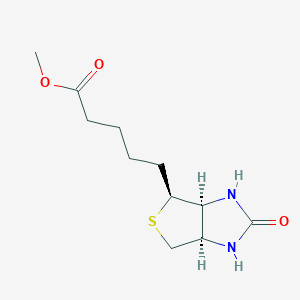
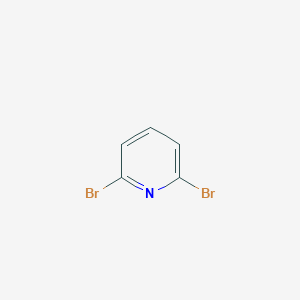
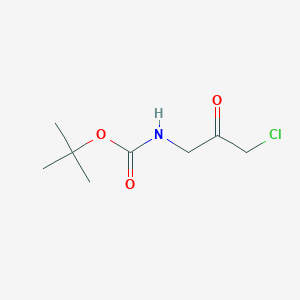
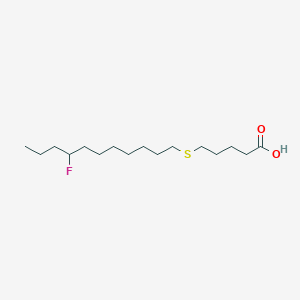


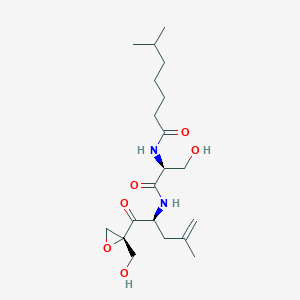
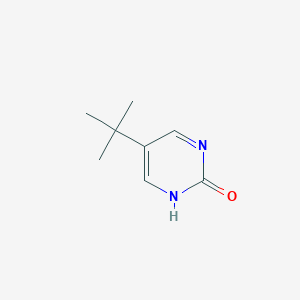
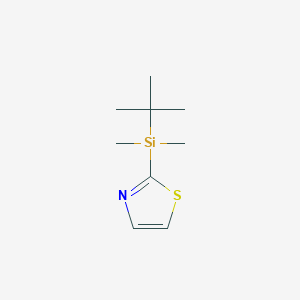

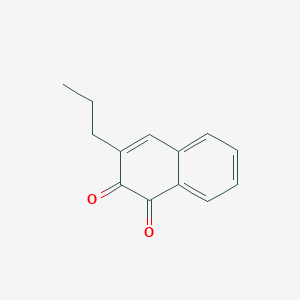
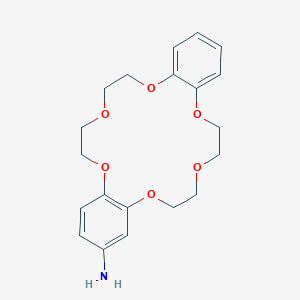
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)